molecular formula C6H6N2O4 B8723358 2-Acetamidooxazole-4-carboxylic acid

2-Acetamidooxazole-4-carboxylic acid

Cat. No. B8723358
M. Wt: 170.12 g/mol
InChI Key: JBSSLYLOQNBRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamidooxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamidooxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetamidooxazole-4-carboxylic acid

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-acetamido-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)

InChI Key

JBSSLYLOQNBRKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 g (6.60 mmol) 2-Acetylamino-oxazole-4-carboxylic acid ethyl ester is added to 33 mL ethanol. 0.55 g (13.2 mmol) LiOH monohydrate is added and the mixture is stirred for 12 h at rt. The mixture is concentrated in vacuo, acidified by means of aq. HCl solution and the precipitate is collected and washed with cold water to yield the desired product.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.10 mL (96.3 mmol) Ac2O are stirred at r.t. over the weekend. Then the solvent is removed in vacuo. Some toluene is added and all volatile components are removed in vacuo again. This procedure is repeated three times. The crude product is used without further purification. b) 1.31 g (6.60 mmol) of ethyl 2-acetamidooxazole-4-carboxylate are added to 33 mL EtOH. 0.55 g (13.2 mmol) LiOH are added and the resulting mixture is stirred at r.t. over night. Then the EtOH is removed in vacuo and diluted aq. HCl is added and the resulting precipitate is collected, washed with cold water and dried. The resulting product is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.55 g
Type
reactant
Reaction Step Three

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